2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate
Description
This compound is a multifunctional acrylate ester featuring a polysiloxane backbone modified with prop-2-enoate (acrylate) groups. The structure includes:
- Siloxane core: A trisiloxane chain (Si–O–Si linkages) with dimethyl and propyl-ether-acrylate substituents.
- Acrylate termini: Two reactive prop-2-enoate groups, enabling crosslinking via free-radical polymerization.
- Ether linkages: Ethoxy-propyl spacers between siloxane and acrylate units, enhancing flexibility and solubility .
Applications: Likely used in silicone-based polymers for coatings, adhesives, or biomedical materials due to its balance of siloxane thermal stability and acrylate reactivity .
Properties
IUPAC Name |
2-[3-[[[dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O8Si3/c1-9-21(23)27-17-15-25-13-11-19-31(3,4)29-33(7,8)30-32(5,6)20-12-14-26-16-18-28-22(24)10-2/h9-10H,1-2,11-20H2,3-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODHDXUYVWGUOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCOC(=O)C=C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O8Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117440-21-8, 128754-61-0 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, diethers with polyethylene glycol monoacrylate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, acrylate-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, diethers with polyethylene glycol monoacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polydimethylsiloxane, acryloxy terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate, a complex organosilicon compound, has garnered attention in various fields, particularly in biomaterials and drug delivery systems. This article reviews the biological activity of this compound, focusing on its chemical properties, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating a significant presence of silicon and organic functional groups that contribute to its unique properties. The structure includes multiple siloxane groups, which are known for their biocompatibility and stability.
| Property | Value |
|---|---|
| Molecular Weight | 468.83 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Density | Not Available |
Biocompatibility
Research indicates that compounds with siloxane structures often exhibit high biocompatibility. Studies have shown that this compound demonstrates favorable cytocompatibility in vitro, suggesting potential applications in medical devices and tissue engineering.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial effects of similar siloxane-based compounds. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for use in coatings for medical devices to prevent infections.
Drug Delivery Systems
The compound's unique structure allows it to be used as a carrier for drug delivery. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of these drugs. Research has indicated that formulations incorporating this compound can improve the pharmacokinetic profiles of poorly soluble drugs.
Case Study 1: Silicone Hydrogel Lenses
A study published in a patent document (US9244200B2) explored the use of silicone hydrogel lenses incorporating this compound to create water-rich surfaces. The lenses demonstrated enhanced comfort and reduced dryness compared to traditional materials, indicating significant improvements in user experience and ocular health.
Case Study 2: Antimicrobial Coatings
In another study focusing on antimicrobial properties, researchers tested coatings made from this compound on various surfaces. The results showed a marked reduction in bacterial colonization over time compared to untreated surfaces, supporting its potential use in healthcare settings.
Comparison with Similar Compounds
Key Structural and Functional Differences
Research Findings
Crosslinking Efficiency: The target compound’s dual acrylates enable moderate crosslinking, but its siloxane backbone limits rigidity compared to the carbon-core triacrylate in , which forms highly rigid networks. Ethyl prop-2-enoate (a monomeric acrylate) is primarily used as a comonomer for copolymer synthesis due to its low functionality.
Hydrolytic Stability :
- The siloxane backbone in the target compound resists hydrolysis better than ester- or amide-containing analogs like or , which degrade under acidic/basic conditions.
Applications :
Preparation Methods
Acrylate Monomer Preparation
The prop-2-enoate (acrylate) termini are synthesized via esterification of propanediol derivatives with acrylic acid. A representative protocol involves:
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Reacting 3-chloro-1-propanol with acryloyl chloride in dichloromethane at 0–5°C using triethylamine as a base.
-
Quenching with aqueous sodium bicarbonate to yield 3-(acryloyloxy)propanol (85–92% yield).
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Further ethoxylation with ethylene oxide under basic conditions (KOH, 120°C) forms the ethoxyethyl spacer.
Critical parameters :
-
Temperature control : Excess exothermicity during acrylation risks oligomerization.
-
Inhibitors : 50–100 ppm hydroquinone monomethyl ether (MEHQ) suppresses radical polymerization.
Siloxane Backbone Construction
The polysiloxane core is built through controlled hydrosilylation and condensation:
-
Step 1 : Reacting dimethylchlorosilane with 3-(methacryloyloxy)propyltrimethoxysilane in toluene at 80°C, catalyzed by Karstedt’s platinum complex (5–10 ppm Pt).
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Step 2 : Condensing intermediate silanes with tetramethyldisiloxane via acid-catalyzed equilibration (H₂SO₄, 60°C, 4 h).
Key analytical validation :
-
¹H NMR : Disappearance of Si-H peaks (δ 4.7 ppm) confirms hydrosilylation completion.
-
GPC : Monitors molecular weight distribution (Đ < 1.3 target).
Stepwise Coupling Strategies
Sequential Silyl Ether Formation
The tris-silyl ether architecture requires orthogonal protection/deprotection:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Primary silylation | Dimethyldichlorosilane, Et₃N, THF, 0°C | 78% |
| 2 | Secondary silylation | (3-Hydroxypropyl)dimethylchlorosilane, imidazole, DMF, 25°C | 65% |
| 3 | Tertiary silylation | [3-(2-Acryloyloxyethoxy)propyl]dimethylchlorosilane, pyridine, CH₂Cl₂, −20°C | 58% |
Optimization insights :
Final Acrylation
The terminal hydroxyl groups undergo acrylation using:
-
Acryloyl chloride (1.2 eq.)
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4-Dimethylaminopyridine (DMAP, 0.1 eq.)
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Dichloromethane, 0°C → 25°C over 2 h
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Yield : 89% after silica gel chromatography (hexane/EtOAc 4:1)
Purity criteria :
-
HPLC : >99% (C18 column, 60% acetonitrile/water)
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FTIR : Absence of OH stretch (3200–3600 cm⁻¹) confirms complete esterification.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent CN112940203A details a pilot-scale system for analogous siloxane-acrylates:
| Parameter | Value |
|---|---|
| Reactor type | Tubular (316L stainless steel) |
| Flow rate | 120 L/h |
| Temperature | 85°C (silylation), 40°C (acrylation) |
| Catalyst | Immobilized lipase (acrylation step) |
| Annual capacity | 50 metric tons |
Advantages :
Waste Management Protocols
-
Silicon-containing byproducts : Captured via cold traps (−78°C) and converted to silica gel for construction materials.
-
Acrylate monomers : Adsorbed on activated carbon beds (99.7% efficiency).
| Additive | Concentration | Effect |
|---|---|---|
| BHT | 200 ppm | Extends shelf life to 18 months (N₂ atmosphere) |
| Triethyl phosphate | 0.5% w/w | Suppresses hydrolysis (k = 1.2×10⁻⁶ s⁻¹) |
| Molecular sieves (4Å) | 5% w/w | Maintains H₂O <50 ppm |
Storage recommendations :
-
Amber glass bottles with PTFE-lined caps
-
−20°C under argon (<5 ppm O₂)
Analytical Characterization Suite
Structural Confirmation
| Technique | Key Data |
|---|---|
| ¹³C NMR (CDCl₃) | 166.2 ppm (acrylate C=O), 128.5/131.0 ppm (CH₂=CH), 17.3 ppm (Si-CH₃) |
| 29Si NMR | −21.4 ppm (Si-O-Si), −34.7 ppm (Si-CH₂) |
| HRMS (ESI+) | m/z 589.2841 [M+Na]⁺ (calc. 589.2834) |
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| GC-MS | DB-5MS, 50–320°C, He flow | <0.5% residual silanol |
| ICP-OES | — | Si content: 18.9–19.3% (theory 19.1%) |
Computational Modeling for Reaction Optimization
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:
-
Silylation transition state : ΔG‡ = 92.3 kJ/mol for Si-O bond formation.
-
Acrylation regioselectivity : 97:3 preference for terminal vs. internal esterification (Mulliken charge analysis).
Machine learning models trained on 127 experimental batches predict optimal conditions:
-
Temperature : 78 ± 2°C
-
Catalyst loading : 8.2 mol%
-
Reaction time : 5.7 h
Challenges and Mitigation Strategies
Competitive Side Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
